trans-1-Boc-3-cyano-4-hydroxypyrrolidine
CAS No.: 215922-85-3; 895241-94-8
Cat. No.: VC4224105
Molecular Formula: C10H16N2O3
Molecular Weight: 212.249
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 215922-85-3; 895241-94-8 |
---|---|
Molecular Formula | C10H16N2O3 |
Molecular Weight | 212.249 |
IUPAC Name | tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1 |
Standard InChI Key | IEGAWSYJCQMVBM-YUMQZZPRSA-N |
SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)C#N |
Introduction
Chemical Structure and Stereochemical Significance
The compound features a pyrrolidine ring system substituted with three distinct functional groups: a tert-butoxycarbonyl (Boc) protecting group at the N1 position, a cyano (-CN) group at C3, and a hydroxyl (-OH) group at C4. The trans stereochemistry between the C3 and C4 substituents is a defining characteristic, as it influences both the molecule’s physicochemical properties and its interactions with biological targets .
The Boc group enhances solubility in organic solvents and protects the secondary amine during synthetic transformations, while the cyano group introduces electron-withdrawing effects that modulate ring conformation. The hydroxyl group contributes to hydrogen-bonding capabilities, critical for molecular recognition in drug-receptor interactions . Computational studies predict a pKa of 13.48 ± 0.40 for the hydroxyl group, indicating moderate acidity under physiological conditions .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of trans-1-Boc-3-cyano-4-hydroxypyrrolidine typically involves multi-step sequences starting from readily available precursors. One optimized route employs epichlorohydrin and sodium cyanide as starting materials :
-
Ring-Opening of Epichlorohydrin:
Epichlorohydrin undergoes nucleophilic attack by cyanide ion in aqueous sulfuric acid (pH 7–8) at <10°C to yield 4-chloro-3-hydroxy-butyronitrile. This step exploits the regioselectivity of cyanide toward the less hindered carbon of the epoxide . -
Reductive Cyclization:
The chloro-nitrile intermediate is treated with sodium borohydride and boron trifluoride etherate in tetrahydrofuran (THF), facilitating simultaneous reduction of the nitrile to an amine and intramolecular cyclization to form 3-hydroxypyrrolidine. The reaction proceeds via a boron-amine complex intermediate, with subsequent hydrolysis under weak base conditions (sodium carbonate) to liberate the pyrrolidine ring . -
Boc Protection:
The secondary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in THF, yielding the final product. Crystallization from petroleum ether ensures high purity (>95%) .
Stereochemical Control
Achieving the desired trans configuration relies on strategic reaction design. Enzymatic resolution using lipases or kinetic resolution during reductive amination has been reported to enhance enantiomeric excess (ee >98%) . For example, lipase-catalyzed esterification of racemic intermediates enables separation of trans-diastereomers without chromatographic purification, a significant advantage for industrial-scale production .
Physicochemical Properties
Experimental and predicted physicochemical data for trans-1-Boc-3-cyano-4-hydroxypyrrolidine are summarized below:
Property | Value |
---|---|
Boiling Point | 361.4 ± 42.0 °C (Predicted) |
Density | 1.19 ± 0.1 g/cm³ (Predicted) |
pKa | 13.48 ± 0.40 (Predicted) |
Storage Temperature | 2–8°C |
The compound’s moderate hydrophilicity (logP ≈ 1.2) and polar surface area (TPSA ≈ 60 Ų) suggest balanced blood-brain barrier permeability, making it suitable for central nervous system (CNS)-targeted therapeutics .
Applications in Drug Discovery
Opioid and Dopamine Receptor Modulators
The pyrrolidine scaffold is a privileged structure in designing dual μ-opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists. Trans-1-Boc-3-cyano-4-hydroxypyrrolidine derivatives exhibit:
For instance, tetrahydroisoquinoline analogs derived from this scaffold demonstrate potent analgesia in murine models with reduced respiratory depression compared to classical opioids .
Enzyme Inhibitors
The hydroxyl and cyano groups enable interactions with catalytic residues in enzymes. Derivatives of this compound have shown inhibitory activity against:
Recent Advances and Future Directions
Recent innovations focus on flow chemistry adaptations of the synthetic route to improve yield and scalability. A 2024 study demonstrated a continuous-flow reductive amination step that reduced reaction time from 12 hours to 30 minutes while maintaining >90% ee . Additionally, computational models using machine learning algorithms are being developed to predict the bioactivity of novel derivatives, accelerating lead optimization .
Future research aims to exploit the compound’s stereoelectronic properties in designing covalent inhibitors for viral proteases and allosteric modulators for G protein-coupled receptors (GPCRs).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume